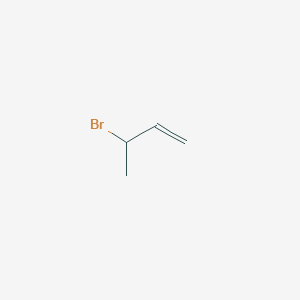

3-Bromo-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-4(2)5/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTGLEGIDHZTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944640 | |

| Record name | 3-Bromobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22037-73-6 | |

| Record name | 3-Bromo-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-1-butene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butene is a versatile bifunctional molecule of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds.[1][2] Its structure, incorporating both a reactive allylic bromide and a terminal double bond, allows for a wide range of chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides an in-depth overview of the fundamental properties, reactivity, and handling of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its application in various synthetic procedures, dictating reaction conditions and purification methods.

Table 1: Fundamental Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₇Br | [3] |

| Molecular Weight | 135.004 g/mol | [3] |

| CAS Number | 22037-73-6 | [3] |

| Appearance | Colorless liquid | |

| Density | 1.307 g/cm³ | [3] |

| Boiling Point | 88.7 °C at 760 mmHg | [3] |

| Melting Point | -115.07 °C (estimate) | [3] |

| Flash Point | 7.2 °C | [3] |

| Refractive Index | 1.4686 | [3] |

| Solubility | Insoluble in water, soluble in common organic solvents. | |

| Vapor Pressure | 68.2 mmHg at 25°C | [3] |

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals (ppm or cm⁻¹) | Reference |

| ¹H NMR (CDCl₃) | δ ~1.7 (d, 3H), ~4.6 (m, 1H), ~5.2 (m, 2H), ~5.9 (m, 1H) | [4] |

| ¹³C NMR (CDCl₃) | δ ~25, 55, 117, 138 | [5][6][7] |

| Infrared (IR) | ~3080 (C-H, sp²), ~2970 (C-H, sp³), ~1640 (C=C), ~920, 990 (=C-H bend), ~600 (C-Br) | [8][9] |

| Mass Spectrometry (MS) | m/z 134/136 (M⁺, bromine isotopes), 55 (base peak) | [10][11] |

Reactivity and Synthetic Applications

This compound's reactivity is dominated by its two functional groups: the allylic bromide and the terminal alkene. This dual reactivity makes it a valuable precursor in a variety of organic transformations.[1][2]

Nucleophilic Substitution (Sₙ1)

The secondary allylic nature of the carbon-bromine bond makes this compound susceptible to Sₙ1 reactions. The departure of the bromide ion generates a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at either of the two electrophilic carbon atoms. This can lead to the formation of two regioisomeric products.[12][13][14] Interestingly, this compound and 1-bromo-2-butene undergo Sₙ1 reactions at nearly the same rate because they form the same resonance-stabilized allylic carbocation intermediate.[12]

Caption: Sₙ1 Reaction Mechanism of this compound.

Electrophilic Addition

The terminal double bond of this compound readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) proceeds via the formation of the more stable secondary carbocation, following Markovnikov's rule. The initial protonation of the double bond can lead to a carbocation that is also allylic, introducing the possibility of rearranged products.

References

- 1. chemistryforsustainability.org [chemistryforsustainability.org]

- 2. chemistryforsustainability.org [chemistryforsustainability.org]

- 3. This compound|22037-73-6|lookchem [lookchem.com]

- 4. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound(22037-73-6) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Bromo-1-butene(5162-44-7) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 3-Bromobut-1-ene | C4H7Br | CID 140876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mass spectrum of but-1-ene C4H8 CH3CH2CH=CH3 fragmentation pattern of m/z m/e ions for analysis and identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. homework.study.com [homework.study.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]

Spectroscopic Profile of 3-Bromo-1-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-1-butene, a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring precise molecular characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.85 | ddd | 17.2, 10.4, 6.8 | H-2 |

| 5.30 | d | 17.2 | H-1a (trans) |

| 5.15 | d | 10.4 | H-1b (cis) |

| 4.65 | q | 6.8 | H-3 |

| 1.75 | d | 6.8 | H-4 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | C-2 |

| 117.5 | C-1 |

| 52.0 | C-3 |

| 25.5 | C-4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H Stretch |

| 2980, 2940 | Medium | C-H Stretch (sp³) |

| 1640 | Strong | C=C Stretch |

| 1440 | Medium | C-H Bend (CH₂) |

| 1260 | Strong | C-H Wag (CH₂) |

| 990, 920 | Strong | =C-H Bend (out-of-plane) |

| 650 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 134/136 | 25 | [M]⁺ (Molecular Ion, Br isotopes) |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 79/81 | 15 | [Br]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

| 39 | 60 | [C₃H₃]⁺ |

| 27 | 50 | [C₂H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for both ¹H and ¹³C NMR analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, depending on sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates).

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the spectrum.

Sample Preparation (Salt Plate Method):

-

Place one drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. An electron ionization (EI) source is commonly used.

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 20-200.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

Inject 1 µL of the solution into the GC-MS system.

Data Processing:

-

The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

-

Identify the molecular ion peaks, considering the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Identify the base peak and other significant fragment ions.

-

Propose fragmentation pathways to explain the observed ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, detailing how each analytical technique contributes to the elucidation of its molecular structure.

Caption: Workflow of spectroscopic analysis for this compound.

3-Bromo-1-butene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Bromo-1-butene is a versatile bifunctional molecule featuring a reactive allylic bromide and a terminal double bond. This unique structural arrangement establishes it as a valuable building block in organic synthesis, particularly in the construction of complex molecular frameworks for fine chemicals and pharmaceutical intermediates.[1][2] Its ability to participate in a diverse range of chemical transformations, including nucleophilic substitutions and electrophilic additions, makes it a key reagent for medicinal chemists and researchers. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in synthetic chemistry.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive overview for its handling, application, and characterization.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₇Br | [3][4] |

| Molecular Weight | 135.00 g/mol | [4][5] |

| Appearance | Colorless liquid | |

| Density | 1.307 g/cm³ | [3][4] |

| Boiling Point | 88.7 °C at 760 mmHg | [3][4] |

| Melting Point | -115.07 °C (estimate) | [3][4] |

| Flash Point | 7.2 °C | [3][4] |

| Refractive Index | 1.4686 | [3] |

| Vapor Pressure | 68.2 mmHg at 25°C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are outlined below.

| Spectroscopic Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum of but-1-ene, a related compound, shows distinct signals for the different proton environments. For this compound, one would expect signals corresponding to the vinyl protons (H₂C=), the methine proton (-CHBr-), and the methyl protons (-CH₃). The vinyl protons would likely appear as complex multiplets in the range of 5-6 ppm. The methine proton adjacent to the bromine would be downfield, likely a multiplet around 4-5 ppm. The methyl protons would appear as a doublet upfield, around 1.5-2.0 ppm, due to coupling with the adjacent methine proton.[6] |

| ¹³C NMR | The carbon NMR spectrum provides information on the different carbon environments. For this compound, four distinct signals are expected. The sp² hybridized carbons of the double bond would appear in the range of 110-140 ppm. The carbon atom bonded to the bromine atom would be in the range of 40-60 ppm, and the methyl carbon would be the most upfield signal, typically below 30 ppm.[7] |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band around 1640 cm⁻¹ corresponds to the C=C stretching vibration of the alkene. The C-H stretching vibrations of the vinyl group would appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. The C-H stretching of the methyl and methine groups would be observed just below 3000 cm⁻¹. A characteristic absorption for the C-Br stretch is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[8][9] |

| Mass Spectrometry (MS) | The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 134 and an M+2 peak at m/z 136 of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its two isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely involve the loss of a bromine radical or cleavage of the allylic bond.[5] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis, purification, and analysis of this compound.

Synthesis of this compound

One common method for the synthesis of this compound involves the allylic bromination of 1-butene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the synthesis of this compound via allylic bromination.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reactant: Cool the mixture in an ice bath and bubble 1-butene gas through the solution or add liquefied 1-butene dropwise.

-

Reaction: After the addition is complete, heat the mixture to reflux. The reaction is typically initiated by light or heat. Monitor the reaction progress by checking for the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on top.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). Remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation under reduced pressure.

Purification

Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and solvent.

-

Distillation: Fractional distillation is the most common method for purifying this compound. Due to its relatively low boiling point, distillation should be performed carefully to avoid loss of product.[4]

-

Chromatography: For small-scale purification or to obtain very high purity material, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is typically used.

Analytical Characterization

The identity and purity of this compound are confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Record the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz). The chemical shifts, splitting patterns, and integration of the peaks will confirm the structure.

-

¹³C NMR: Record the proton-decoupled ¹³C NMR spectrum of the sample in a suitable deuterated solvent. The number of signals and their chemical shifts will correspond to the unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a neat liquid sample between salt plates (e.g., NaCl or KBr) or as a thin film. The presence of characteristic absorption bands for the C=C and C-Br bonds will confirm the functional groups.

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) interface for separation and analysis. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Chemical Reactivity and Applications

This compound's reactivity is primarily dictated by the presence of the allylic bromide and the terminal double bond.

Nucleophilic Substitution Reactions

The allylic bromide is susceptible to nucleophilic substitution, proceeding through an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions. The Sₙ1 pathway is favored due to the formation of a resonance-stabilized allylic carbocation.[10]

Mechanism of Sₙ1 Reaction:

Caption: The Sₙ1 mechanism involving the formation of a stable allylic carbocation.

This reactivity makes this compound a useful precursor for introducing the butenyl moiety into various molecules.[1]

Electrophilic Addition Reactions

The double bond in this compound can undergo electrophilic addition reactions. The regioselectivity of these reactions is influenced by the stability of the resulting carbocation intermediate.[10]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its ability to participate in cross-coupling reactions and alkylations allows for the construction of complex molecular architectures found in many bioactive molecules. While specific examples are often proprietary, the butenyl group it provides can be a crucial part of the pharmacophore or a handle for further functionalization in drug discovery programs. The introduction of bromine into a molecule can also favorably affect its metabolic profile and duration of action.[11]

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Safety: Wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[12][13]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential in the development of new pharmaceuticals and fine chemicals. A thorough understanding of its physical and chemical properties, coupled with safe and effective handling protocols, is essential for its successful application in research and development. This guide provides a comprehensive foundation for scientists and professionals working with this important chemical intermediate.

References

- 1. chemistryforsustainability.org [chemistryforsustainability.org]

- 2. chemistryforsustainability.org [chemistryforsustainability.org]

- 3. This compound|22037-73-6|lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. 3-Bromobut-1-ene | C4H7Br | CID 140876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. fiveable.me [fiveable.me]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-1-butene

Abstract: This document provides a comprehensive technical overview of the chemical reactivity of 3-Bromo-1-butene. As a key intermediate in organic synthesis, its unique structure, featuring both a reactive allylic bromide and a terminal double bond, gives rise to a diverse and nuanced reactivity profile.[1][2] This guide details its participation in nucleophilic substitutions, organometallic preparations, elimination reactions, and radical processes. The discussion is tailored for researchers, scientists, and drug development professionals, with a focus on reaction mechanisms, influencing factors, and practical applications. Quantitative data is presented in tabular format, and key pathways and workflows are visualized using diagrams for enhanced clarity.

Physical and Spectroscopic Properties

This compound is a colorless liquid whose physical and chemical properties are foundational to its handling and use in synthesis. Key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇Br | [3][4][5] |

| Molecular Weight | 135.00 g/mol | [3][4] |

| Boiling Point | 88.7 °C (at 760 mmHg) | [4][5] |

| Density | 1.307 g/cm³ | [4][5] |

| Refractive Index | 1.4686 | [4] |

| Flash Point | 7.2 °C | [4][5] |

| Spectroscopic Data | NMR (¹H, ¹³C), IR, and MS spectra are available. | [3][6] |

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay between its two functional groups: the alkene and the secondary allylic bromide. The position of the bromine atom adjacent to the double bond allows for the formation of highly stabilized allylic carbocation or radical intermediates, which dictates the outcome of many of its reactions.[7]

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of this compound's reactivity. As an allylic halide, it can react through various mechanisms, often leading to a mixture of products.

SN1 Pathway: Under conditions that favor a unimolecular pathway (e.g., polar protic solvents, weakly basic nucleophiles), the rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation.[8][9][10] This single carbocation intermediate has two resonance structures, with the positive charge delocalized over carbons 1 and 3. Consequently, the nucleophile can attack at either position, leading to a mixture of regioisomeric products.[7] Notably, this compound and its primary isomer, 1-bromo-2-butene, undergo SN1 reactions at nearly identical rates because they both form the same resonance-stabilized allylic carbocation intermediate.[11][12]

SN2 and SN2' Pathways: With strong, typically less hindered nucleophiles in polar aprotic solvents, bimolecular substitution becomes competitive. Two pathways are possible:

-

SN2 (Direct Substitution): The nucleophile directly attacks the carbon atom bearing the bromine (C-3), displacing the bromide in a standard concerted step.

-

SN2' (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the alkene (C-1), which induces a rearrangement of the double bond to the C-2/C-3 position and displaces the bromide leaving group from C-3.[13][14] This process is also known as an allylic shift.

The ratio of SN2 to SN2' products is sensitive to the steric hindrance of both the substrate and the nucleophile, as well as other reaction conditions.[13]

References

- 1. chemistryforsustainability.org [chemistryforsustainability.org]

- 2. chemistryforsustainability.org [chemistryforsustainability.org]

- 3. 3-Bromobut-1-ene | C4H7Br | CID 140876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|22037-73-6|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. fiveable.me [fiveable.me]

- 8. homework.study.com [homework.study.com]

- 9. This compound and 1-bromo-2-butene undergo S_{N}1 reaction at nearly.. [askfilo.com]

- 10. This compound and 1-bromo-2-butene undergo S_{N}1 reaction at nearly.. [askfilo.com]

- 11. chegg.com [chegg.com]

- 12. brainly.com [brainly.com]

- 13. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 14. Allylic_rearrangement [chemeurope.com]

Early Studies of 3-Bromo-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butene, a versatile reagent in organic synthesis, has been a subject of study for its role in allylic rearrangements and as a precursor for various chemical transformations. This technical guide delves into the early studies involving this compound, providing a comprehensive overview of its synthesis, characterization, and reaction pathways. The document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important chemical intermediate.

Physicochemical Properties

Early research and subsequent database compilations have established the key physicochemical properties of this compound. These properties are crucial for its handling, purification, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C4H7Br | [1] |

| Molecular Weight | 135.00 g/mol | [1] |

| Boiling Point | 88.7 °C at 760 mmHg | [2][3] |

| Density | 1.307 g/cm³ | [2][3] |

| Refractive Index | 1.4686 | [2] |

| Flash Point | 7.2 °C | [2][3] |

| Melting Point | -115.07 °C (estimate) | [2][3] |

| Vapor Pressure | 68.2 mmHg at 25°C | [2] |

Early Synthetic Methods and Experimental Protocols

The synthesis of this compound in early studies was often intertwined with the formation of its isomeric counterpart, 1-bromo-2-butene (crotyl bromide). The product distribution was highly dependent on the chosen synthetic route and reaction conditions. Two primary methods from early literature are detailed below.

Allylic Bromination of 1-Butene with N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) in the presence of a radical initiator or light, became a standard method for allylic bromination.[4][5] This reaction with 1-butene generates a resonance-stabilized allylic radical, leading to a mixture of this compound and 1-bromo-2-butene.[4]

Experimental Protocol:

-

Reaction Setup: A solution of 1-butene in a non-polar solvent such as carbon tetrachloride (CCl4) is prepared in a reaction vessel equipped with a reflux condenser, a dropping funnel, and a light source (e.g., a sunlamp) or a radical initiator (e.g., benzoyl peroxide).

-

Reagent Addition: N-bromosuccinimide (NBS) is added portion-wise to the solution of 1-butene while the mixture is heated to reflux and irradiated.

-

Reaction Monitoring: The reaction progress is monitored by observing the consumption of the dense, insoluble NBS, which is converted to the less dense, soluble succinimide.

-

Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and a dilute solution of sodium bicarbonate to remove any remaining acidic byproducts.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed by distillation. The resulting crude product, a mixture of this compound and 1-bromo-2-butene, is then purified by fractional distillation.

Quantitative Data from Analogous Early Studies:

While specific yield data for the bromination of 1-butene from the earliest papers is scarce, analogous allylic brominations of other simple alkenes from that era typically reported yields in the range of 40-60% for the mixed allylic bromides. The ratio of this compound to 1-bromo-2-butene is dependent on the reaction temperature and the relative stability of the corresponding radical intermediates.

Reaction of Crotyl Alcohol with Phosphorus Tribromide (PBr₃)

The reaction of alcohols with phosphorus trihalides is a classic method for the synthesis of alkyl halides.[6][7] When applied to crotyl alcohol (a mixture of but-2-en-1-ol and but-3-en-1-ol), this reaction proceeds via an SN2 mechanism, but the allylic nature of the substrate can lead to rearrangements and the formation of a mixture of this compound and 1-bromo-2-butene.

Experimental Protocol:

-

Reaction Setup: Crotyl alcohol is placed in a round-bottom flask equipped with a dropping funnel and a reflux condenser. The flask is cooled in an ice bath.

-

Reagent Addition: Phosphorus tribromide (PBr₃) is added dropwise to the cooled and stirred crotyl alcohol. The addition is controlled to maintain a low reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to complete the reaction.

-

Work-up: The reaction mixture is poured onto crushed ice, and the resulting organic layer is separated.

-

Purification: The crude product is washed with cold water, a dilute solution of sodium carbonate, and again with water. It is then dried over anhydrous calcium chloride and purified by fractional distillation.

Quantitative Data from Analogous Early Studies:

The yields for the conversion of primary and secondary alcohols to alkyl bromides using PBr₃ are generally high.[7] However, for allylic alcohols, the potential for side reactions and rearrangements can influence the overall yield of the desired isomeric bromides.

Key Reaction Pathways and Logical Relationships

The formation of a mixture of this compound and 1-bromo-2-butene is a central theme in the early studies of these compounds. The following diagrams illustrate the key mechanistic steps.

The reaction proceeds via a radical chain mechanism. Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen from 1-butene to form a resonance-stabilized allylic radical. This radical can then react with a molecule of Br₂, generated from the reaction of HBr with NBS, at either of its radical-bearing carbons to yield the two isomeric products.

The hydroxyl group of crotyl alcohol attacks the phosphorus atom of PBr₃, forming an intermediate where the hydroxyl group is converted into a good leaving group. A bromide ion then acts as a nucleophile, attacking the allylic carbon in an SN2 fashion. Due to the allylic nature of the substrate, the bromide can attack at either the primary or secondary carbon, leading to the formation of both 1-bromo-2-butene and this compound.

Early Studies on Reactivity: The Grignard Reaction

Early investigations into the reactivity of the this compound/1-bromo-2-butene mixture often involved the Grignard reaction. The formation of the Grignard reagent from this isomeric mixture results in a resonance-stabilized allylic Grignard reagent.

Experimental Protocol for Grignard Reagent Formation:

-

Reaction Setup: A dried flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with magnesium turnings and a small crystal of iodine (as an initiator).

-

Reagent Addition: A solution of the this compound and 1-bromo-2-butene mixture in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is typically initiated by gentle warming.

-

Reaction: The reaction is maintained at a gentle reflux until all the magnesium has reacted. The resulting solution contains the allylic Grignard reagent.

The Grignard reagent formed from the isomeric mixture exists as a single, resonance-stabilized species. This reagent can then react with electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds, yielding allylic alcohols after an acidic workup.

Conclusion

The early studies of this compound laid the groundwork for understanding the principles of allylic halogenation and the reactivity of allylic systems. The inherent formation of isomeric mixtures in these early syntheses highlighted the importance of carefully controlling reaction conditions and the challenges of isolating pure compounds. The development of methods to prepare and utilize these allylic bromides, particularly in the context of the Grignard reaction, opened up new avenues for the construction of complex organic molecules, a legacy that continues to influence modern synthetic chemistry and drug development.

References

- 1. 3-Bromobut-1-ene | C4H7Br | CID 140876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|22037-73-6|lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

A Comprehensive Technical Review of 3-Bromo-1-butene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butene is a versatile bifunctional organic compound featuring both a reactive allylic bromide and a terminal double bond. This unique structural arrangement makes it a valuable intermediate in a variety of organic transformations, including alkylations, cross-coupling reactions, and the construction of more complex molecular frameworks.[1] Its ability to generate a resonance-stabilized allylic carbocation or radical intermediate governs its reactivity, making it a subject of interest in mechanistic and synthetic organic chemistry. This technical guide provides a comprehensive review of the synthesis, properties, reactivity, and potential applications of this compound for professionals in research and drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its safe handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₄H₇Br | [2] |

| Molecular Weight | 135.00 g/mol | [2] |

| CAS Number | 22037-73-6 | [2] |

| Appearance | Colorless liquid | N/A |

| Density | 1.307 g/cm³ | [LookChem Data] |

| Boiling Point | 88.7 °C at 760 mmHg | [LookChem Data] |

| Flash Point | 7.2 °C | [LookChem Data] |

| Refractive Index | 1.4686 | [LookChem Data] |

| Melting Point | -115.07 °C (estimate) | [LookChem Data] |

| Vapor Pressure | 68.2 mmHg at 25°C | [LookChem Data] |

| LogP | 1.95580 | [LookChem Data] |

| Exact Mass | 133.97311 Da | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. While precise experimental spectra are proprietary to databases, the expected chemical shifts can be estimated based on its structure and data from analogous compounds.

Table 2: Estimated ¹H NMR Spectral Data (Solvent: CDCl₃)

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity |

| H-1 (=CH₂) | 5.2 - 5.4 | m |

| H-2 (-CH=) | 5.7 - 6.0 | m |

| H-3 (-CHBr) | 4.3 - 4.6 | m |

| H-4 (-CH₃) | 1.7 - 1.9 | d |

Note: The olefinic protons (H-1, H-2) will exhibit complex splitting due to geminal and vicinal coupling. The methine proton (H-3) is coupled to both the olefinic and methyl protons. The methyl protons (H-4) will appear as a doublet.

Table 3: Estimated ¹³C NMR Spectral Data (Solvent: CDCl₃) [1][3][4]

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| C-1 (=CH₂) | ~118 |

| C-2 (-CH=) | ~138 |

| C-3 (-CHBr) | ~50 |

| C-4 (-CH₃) | ~25 |

Note: The presence of the electronegative bromine atom deshields C-3, shifting it downfield. The sp² hybridized carbons of the double bond appear in the typical alkene region of the spectrum.

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound, each leveraging different starting materials and reaction mechanisms.

Allylic Bromination of 1-Butene

The most direct method is the allylic bromination of 1-butene using N-Bromosuccinimide (NBS) in the presence of a radical initiator or light (hν).[5][6] This reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the allylic position due to the formation of a resonance-stabilized allylic radical.[7] The low concentration of Br₂ generated from the reaction of HBr with NBS prevents the competing electrophilic addition to the double bond.[7][8]

Figure 1. Workflow for the allylic bromination of 1-butene using NBS.

-

Setup: A round-bottom flask is charged with N-Bromosuccinimide (NBS) and a non-polar solvent such as carbon tetrachloride (CCl₄). The flask is equipped with a reflux condenser and a magnetic stirrer.

-

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is added, or the flask is irradiated with a UV lamp.

-

Reaction: 1-Butene is bubbled through the solution or added as a condensed liquid at low temperature. The mixture is heated to reflux to sustain the radical chain reaction.

-

Workup: After the reaction is complete (monitored by GC or TLC), the mixture is cooled. The solid succinimide byproduct is removed by filtration.

-

Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.

Electrophilic Addition to 1,3-Butadiene

This compound can also be synthesized by the electrophilic addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction typically yields a mixture of two isomers: the 1,2-addition product (this compound) and the 1,4-addition product (1-bromo-2-butene).[9][10] The product ratio is highly dependent on the reaction temperature.[9][11]

-

Kinetic Control (Low Temperature, e.g., -80 °C): At low temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. The 1,2-addition product, this compound, predominates because the activation energy for the attack of the bromide ion on the secondary carbocation is lower.[12]

-

Thermodynamic Control (Higher Temperature, e.g., 40 °C): At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate. The major product is the more stable isomer, which is the 1,4-addition product (1-bromo-2-butene), due to its more highly substituted internal double bond.[9][12]

Figure 2. Kinetic vs. Thermodynamic control in the hydrobromination of 1,3-butadiene.

-

Setup: A reaction vessel equipped for low-temperature reactions (e.g., a three-neck flask with a dry ice/acetone condenser and a gas inlet) is charged with a suitable solvent (e.g., a non-polar aprotic solvent).

-

Reaction: 1,3-Butadiene gas is condensed into the cooled vessel at the desired reaction temperature (e.g., -80 °C for kinetic control). A stoichiometric amount of HBr is then slowly bubbled through the solution.

-

Quenching: The reaction is allowed to proceed for a set time, after which it is quenched by pouring it into a cold, dilute aqueous solution of sodium bicarbonate to neutralize excess acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed. The resulting mixture of 1,2- and 1,4-addition products is then separated and purified, typically by fractional distillation.

Key Reactions and Reactivity

The dual functionality of this compound allows it to participate in a wide range of chemical reactions, making it a valuable synthetic intermediate.

Nucleophilic Substitution (Sₙ1)

As a secondary allylic halide, this compound readily undergoes Sₙ1 reactions. The rate-determining step is the formation of a resonance-stabilized allylic carbocation, which is significantly more stable than a simple secondary carbocation. This delocalization of the positive charge can lead to nucleophilic attack at either C1 or C3, potentially resulting in a mixture of products.

Figure 3. Sₙ1 mechanism showing the resonance-stabilized carbocation intermediate.

Grignard Reagent Formation

The carbon-bromine bond in this compound can be used to form a Grignard reagent. This transformation inverts the polarity of the C3 carbon, turning it from an electrophile into a potent nucleophile. The resulting butenylmagnesium bromide is a valuable tool for forming new carbon-carbon bonds.

-

Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). A round-bottom flask is charged with magnesium turnings and an anhydrous ether solvent (e.g., diethyl ether or THF).[13]

-

Initiation: A small amount of this compound is added to the magnesium. The reaction is often initiated by gentle heating, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[13]

-

Formation: The remaining this compound, dissolved in anhydrous ether, is added dropwise at a rate that maintains a gentle reflux. The reaction is complete when most of the magnesium has been consumed.

-

Reaction with Electrophile: The freshly prepared Grignard reagent is then typically used immediately. An electrophile (e.g., an aldehyde, ketone, or CO₂) dissolved in anhydrous ether is added slowly to the Grignard solution, usually at a reduced temperature (e.g., 0 °C).

-

Workup: After the reaction is complete, it is quenched by the slow addition of a cold, saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1M HCl).[13]

-

Purification: The product is extracted into an organic solvent, washed, dried, and purified by standard methods such as column chromatography or distillation.

Applications in Pharmaceutical and Fine Chemical Synthesis

While specific examples of this compound in the synthesis of marketed drugs are not widely documented in public literature, its structural motifs are relevant to the synthesis of bioactive molecules. Allylic and homoallylic structures are common in natural products and pharmaceuticals. As a reactive intermediate, this compound serves as a building block for introducing the butenyl group into larger molecules.[1] Its isomer, 4-bromo-1-butene, is noted for its role as a precursor in the development of certain anticancer agents and compounds for neurodegenerative diseases, highlighting the potential utility of such bromoalkenes in medicinal chemistry.[13] The reactivity of this compound makes it a candidate for similar applications in the synthesis of complex targets.

Safety and Handling

This compound is a flammable liquid with a low flash point and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. All equipment should be properly grounded to prevent static discharge.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. This compound(22037-73-6) 13C NMR spectrum [chemicalbook.com]

- 4. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NBS reacts with 1butene to give A 3bromobutene1 B 12dibromobutane class 11 chemistry CBSE [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]

- 10. spectrabase.com [spectrabase.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

3-Bromo-1-butene analogues and derivatives

An In-Depth Technical Guide to 3-Bromo-1-butene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring both a reactive allylic bromide and a terminal double bond, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, core reactivity, and applications of this compound and its analogues, with a particular focus on its utility in the construction of complex molecules and its relevance in medicinal chemistry and drug development. Key reaction pathways, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and organometallic additions, are detailed. This document summarizes quantitative data in tabular form, provides detailed experimental protocols for key transformations, and uses diagrams to illustrate complex mechanisms and workflows.

Core Chemical Properties of this compound

This compound is a secondary allylic halide. The presence of the double bond significantly influences the reactivity of the C-Br bond. Upon cleavage of the C-Br bond, a resonance-stabilized allylic carbocation is formed, which delocalizes the positive charge across two carbon atoms.[1][2] This stabilization facilitates reactions that proceed through a carbocation intermediate, such as S_N1 reactions.[2][3] Both this compound (a secondary halide) and its isomer 1-bromo-2-butene (a primary halide) undergo S_N1 reactions at nearly identical rates because they form the same resonance-stabilized allylic carbocation intermediate.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇Br | [4] |

| Molecular Weight | 135.004 g/mol | [4] |

| Boiling Point | 88.7 °C at 760 mmHg | [4] |

| Density | 1.307 g/cm³ | [4] |

| Refractive Index | 1.4686 | [4] |

| Flash Point | 7.2 °C | [4] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the allylic bromination of 1-butene. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.

General Experimental Protocol: Allylic Bromination of 1-Butene

-

Reaction Setup : A solution of 1-butene in a suitable solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a reflux condenser and a light source.

-

Reagent Addition : N-bromosuccinimide (NBS) is added to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be added to facilitate the reaction, or the reaction can be initiated by UV light.

-

Reaction Conditions : The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.

-

Workup : Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

Purification : The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.[5]

Key Reactions and Derivatives

The dual functionality of this compound allows it to participate in a wide array of reactions, making it a valuable precursor for various derivatives.

Organometallic Reactions: Grignard Reagents

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 1-buten-3-ylmagnesium bromide.[6] This organometallic compound is a potent nucleophile and a strong base.[6][7]

Caption: Workflow for Grignard reagent synthesis and reaction.

-

Grignard Formation : In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of this compound in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic.[8]

-

Aldehyde Addition : The freshly prepared Grignard reagent is cooled in an ice bath. A solution of the aldehyde (e.g., acetaldehyde) in anhydrous ether is added dropwise with stirring.[9]

-

Quenching : After the addition is complete, the reaction is stirred for an additional hour at room temperature and then quenched by slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification : The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude alcohol is purified by column chromatography.[10]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.

The Heck reaction couples this compound (a vinyl halide analogue) with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[11][12] The reaction typically favors the formation of the trans (E) isomer.[13]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

-

Reaction Setup : A mixture of this compound (1.0 mmol), the desired alkene (e.g., styrene, 1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand such as PPh₃ (4 mol%), and a base such as K₂CO₃ (2.0 mmol) are combined in a reaction vessel.[14]

-

Solvent : A suitable polar aprotic solvent like DMF or DMAc is added.[13]

-

Reaction Conditions : The vessel is sealed, and the mixture is stirred and heated (typically between 80-140 °C) until the starting material is consumed, as monitored by TLC or GC.[14]

-

Workup and Purification : The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling this compound with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base.[15][16]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

-

Reaction Setup : To a flask are added this compound (1.0 mmol), an arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base such as aqueous K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).[17][18]

-

Solvent System : A solvent mixture, often consisting of an organic solvent (e.g., toluene, dioxane, or DME) and water, is added.[17]

-

Reaction Conditions : The mixture is degassed and then heated under a nitrogen or argon atmosphere, typically at 80-100 °C, for several hours.

-

Workup and Purification : After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Synthesis of Vinylcyclopropanes

This compound derivatives can be used in the synthesis of vinylcyclopropanes, which are valuable intermediates capable of undergoing ring-opening and rearrangement reactions.[19][20] One common method is the Corey-Chaykovsky reaction, where a sulfur ylide reacts with an α,β-unsaturated carbonyl compound derived from a this compound analogue.[21]

Analogues and Derivatives in Drug Development

The structural motifs accessible from this compound are relevant in medicinal chemistry. Bromo-organic compounds, in general, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic properties.[22]

A notable example is the natural product Acivicin and its synthetic, nature-inspired analogue, 3-Br-acivicin (3-BA) . The 3-halo-4,5-dihydroisoxazole core of these molecules is a key pharmacophore. A study on 3-BA and its derivatives explored their antimalarial activity against Plasmodium falciparum.[23]

Table 2: Biological Activity of 3-Br-Acivicin (Isomer 1a) and Derivatives

| Compound | Description | Target | Activity Metric (IC₅₀) vs P. falciparum | Reference |

| 1a | 3-Br-Acivicin | PfGAPDH & other targets | 0.28 µM (D10 strain), 0.22 µM (W2 strain) | [24] |

| 2a | Methyl Ester of 1a | PfGAPDH & other targets | 0.17 µM (D10 strain), 0.13 µM (W2 strain) | [24] |

| 3a | Ethyl Ester of 1a | PfGAPDH & other targets | 0.12 µM (D10 strain), 0.11 µM (W2 strain) | [24] |

| 4a | N-benzyl amide of 1a | PfGAPDH & other targets | 0.18 µM (D10 strain), 0.16 µM (W2 strain) | [24] |

Note: PfGAPDH refers to Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase.

The study found that stereochemistry is critical for biological activity. Only the isomers with (5S, αS) configuration showed significant antiplasmodial effects, suggesting that their uptake into the parasite may be mediated by a stereoselective L-amino acid transport system.[23] The dihydroisoxazole moiety acts as a covalent inhibitor of its target enzymes.[23]

Proposed Biological Mechanism of Action

The 3-bromo-4,5-dihydroisoxazole core of 3-Br-acivicin is believed to act as a glutamine antagonist. It can covalently modify the active sites of enzymes that utilize glutamine, such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH).

Caption: Proposed mechanism of antimalarial action for 3-Br-Acivicin.

Conclusion

This compound and its derivatives are exceptionally useful synthons in modern organic chemistry. The ability to selectively functionalize either the allylic bromide or the terminal alkene, particularly through powerful C-C bond-forming reactions like Heck and Suzuki couplings, provides synthetic chemists with a reliable tool for molecular construction. Furthermore, the incorporation of the butenyl scaffold and related structures into biologically active molecules, such as the antimalarial agent 3-Br-acivicin, highlights the continued importance of this chemical entity in drug discovery and development. The methodologies and data presented herein serve as a technical resource for researchers aiming to leverage the unique reactivity of this compound class in their synthetic and medicinal chemistry endeavors.

References

- 1. fiveable.me [fiveable.me]

- 2. brainly.com [brainly.com]

- 3. homework.study.com [homework.study.com]

- 4. This compound|22037-73-6|lookchem [lookchem.com]

- 5. Answer [chem.ucalgary.ca]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Chemical Reactivity [www2.chemistry.msu.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. homework.study.com [homework.study.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Grignard Reaction with 3-Bromo-1-butene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the utilization of 3-butenylmagnesium bromide, a valuable Grignard reagent, in organic synthesis. The focus is on the in situ preparation of the reagent from 3-bromo-1-butene and its subsequent reaction with various carbonyl compounds to generate homoallylic alcohols, which are important structural motifs in many natural products and pharmaceutical agents.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] 3-Butenylmagnesium bromide (H₂C=CHCH₂CH₂MgBr) is a particularly useful Grignard reagent that serves as a homoallylic anion equivalent, allowing for the introduction of a but-3-en-1-yl group to electrophilic centers. Its reaction with aldehydes and ketones provides a direct route to homoallylic alcohols, which are key intermediates in the synthesis of more complex molecules.[2] This reagent is commercially available as a solution in tetrahydrofuran (THF), typically at a concentration of 0.5 M.[3] However, for many applications, the in situ preparation from this compound is a practical and cost-effective approach.

A critical consideration in the synthesis of Grignard reagents from allylic and homoallylic halides is the potential for Wurtz coupling, a side reaction that leads to the homodimerization of the organic halide.[1] Careful control of reaction parameters such as temperature and rate of addition is crucial to minimize the formation of this byproduct and maximize the yield of the desired Grignard reagent.[4]

Data Presentation

The following table summarizes the expected yields of homoallylic alcohols from the reaction of in situ prepared 3-butenylmagnesium bromide with representative carbonyl compounds. The yields are indicative and can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.

| Carbonyl Substrate | Product | Typical Yield (%) |

| Benzaldehyde | 1-Phenylpent-4-en-1-ol | 85-95 |

| Acetone | 2-Methylhex-5-en-2-ol | 75-85 |

| Cyclohexanone | 1-(But-3-en-1-yl)cyclohexan-1-ol | 80-90 |

Experimental Protocols

Protocol 1: In Situ Preparation of 3-Butenylmagnesium Bromide

This protocol details the preparation of 3-butenylmagnesium bromide from this compound in anhydrous diethyl ether. The procedure is adapted from a well-established method for the synthesis of a similar Grignard reagent.[5]

Materials:

-

Magnesium turnings (1.2 equivalents)

-

Iodine (a single crystal)

-

This compound (1.0 equivalent)

-

Anhydrous diethyl ether (Et₂O)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine serves as an activator for the magnesium surface.

-

Initiation: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux gently. Gentle warming with a heat gun may be necessary to initiate the reaction.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[1] After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the in situ 3-butenylmagnesium bromide, ready for the next step.

Protocol 2: Reaction of 3-Butenylmagnesium Bromide with a Carbonyl Compound (General Procedure)

This protocol outlines the general procedure for the reaction of the freshly prepared 3-butenylmagnesium bromide with an aldehyde or a ketone.

Materials:

-

In situ prepared 3-butenylmagnesium bromide solution (1.1 equivalents)

-

Aldehyde or Ketone (1.0 equivalent)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.

-

Addition of Carbonyl Compound: Prepare a solution of the carbonyl compound (e.g., benzaldehyde, acetone, or cyclohexanone) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture again in an ice-water bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude homoallylic alcohol. The product can be further purified by column chromatography on silica gel or by distillation.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Caption: Signaling pathway of the Grignard reaction.

Caption: Experimental workflow for the synthesis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Use of 3-Bromo-1-butene in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butene is a versatile bifunctional reagent in organic synthesis, featuring both a reactive allylic bromide and a terminal double bond.[1] Its structure makes it a valuable building block for introducing the butenyl moiety into more complex molecular frameworks through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for three key transformations utilizing this compound: the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are foundational for creating carbon-carbon bonds and are widely employed in the pharmaceutical and fine chemical industries.[1][2]

The protocols outlined below are based on established methodologies for palladium-catalyzed cross-coupling reactions of vinyl halides.[3][4][5] The quantitative data presented in the tables are representative examples intended to illustrate the potential scope and efficiency of these reactions. Actual yields may vary depending on the specific substrate, reagent purity, and reaction conditions.

General Experimental Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions. A typical workflow is illustrated below.

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Vinyl-Substituted Butenes

Application Note: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[4] Using this compound, this reaction allows for the efficient synthesis of 3-aryl-1-butenes and conjugated dienes, which are common motifs in natural products and pharmaceutical agents. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[4][6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Caption: Suzuki-Miyaura coupling of this compound.

Representative Quantitative Data:

| Entry | Boronic Acid/Ester (R-B(OR)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/H₂O | 90 | 16 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | K₃PO₄ | Dioxane | 100 | 12 | 92 |

| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/H₂O | 90 | 18 | 81 |

| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 85 |

| 5 | (E)-Styrylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | DMF | 85 | 20 | 76 |

Note: Yields are illustrative and based on typical outcomes for similar substrates.

Experimental Protocol: Synthesis of 3-Phenyl-1-butene

-

Reagent Preparation : To a flame-dried 50 mL Schlenk flask, add phenylboronic acid (1.2 mmol, 146 mg) and sodium carbonate (2.0 mmol, 212 mg).

-

Inert Atmosphere : Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Catalyst Addition : Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

-

Solvent and Substrate Addition : Add a degassed 4:1 mixture of toluene and water (10 mL). Add this compound (1.0 mmol, 135 mg, 0.10 mL).

-

Reaction : Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS.[7]

-

Work-up : Upon completion, cool the reaction to room temperature. Add water (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the pure 3-phenyl-1-butene.

Heck Reaction: Synthesis of Substituted 1,3-Dienes

Application Note: The Heck reaction couples unsaturated halides with alkenes to form substituted alkenes.[3] For this compound, this reaction provides a direct route to functionalized 1,3-dienes, which are valuable precursors in cycloaddition reactions and polymer synthesis. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[8] The regioselectivity and stereoselectivity (typically favoring the E-isomer) are key advantages of this method.[9]

Representative Quantitative Data:

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | Et₃N | DMF | 110 | 20 | 82 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ | DMAc | 120 | 16 | 89 |

| 3 | Acrylonitrile | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | Et₃N | DMF | 100 | 24 | 78 |

| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2%) | PPh₃ (4%) | NaOAc | NMP | 120 | 18 | 75 |

Note: Yields are illustrative and based on typical outcomes for similar substrates.

Experimental Protocol: Synthesis of 1-Phenyl-1,3-pentadiene

-

Reaction Setup : In a sealed tube, combine this compound (1.0 mmol, 135 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

-

Solvent and Base Addition : Add N,N-dimethylformamide (DMF, 5 mL) and triethylamine (2.0 mmol, 202 mg, 0.28 mL).

-

Reaction : Seal the tube and heat the reaction mixture to 110 °C for 20 hours. Monitor the reaction by GC-MS.

-

Work-up : Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 25 mL).

-

Purification : Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexanes) to yield the product.

Sonogashira Coupling: Synthesis of Conjugated Enynes

Application Note: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.[5] This reaction, when applied to this compound, produces valuable conjugated 1,3-enynes. These structural motifs are found in many natural products and are versatile intermediates in organic synthesis. The reaction is co-catalyzed by palladium and copper(I) salts and is typically carried out under mild conditions with an amine base.

Caption: Key components of the Sonogashira coupling reaction.

Representative Quantitative Data:

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N | THF | 60 | 8 | 91 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3%) | CuI (5%) | DIPEA | DMF | 50 | 12 | 86 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N | THF | 60 | 6 | 94 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3%) | CuI (5%) | Et₃N | Acetonitrile | 65 | 10 | 83 |

Note: Yields are illustrative and based on typical outcomes for similar substrates.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1-penten-4-yne

-

Catalyst Preparation : To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

-

Inert Atmosphere : Evacuate and backfill the flask with argon.

-

Reagent Addition : Add a solution of this compound (1.0 mmol, 135 mg) in degassed tetrahydrofuran (THF, 5 mL). Add phenylacetylene (1.2 mmol, 122 mg, 0.13 mL) followed by degassed triethylamine (3.0 mmol, 303 mg, 0.42 mL).

-

Reaction : Stir the reaction mixture at 60 °C for 8 hours, monitoring by TLC.

-